molecular formula C9H3ClF3NO2 B13886108 3-Cyano-5-(trifluoromethoxy)benzoyl chloride

3-Cyano-5-(trifluoromethoxy)benzoyl chloride

Katalognummer: B13886108
Molekulargewicht: 249.57 g/mol
InChI-Schlüssel: IDJQHHWRIQRXPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF3NO2 and a molecular weight of 249.575 g/mol . It is a derivative of benzoic acid and contains both a cyano group and a trifluoromethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-Cyano-5-(trifluoromethoxy)benzoic acid with oxalyl chloride in the presence of a solvent such as dichloromethane . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Dichloromethane and other organic solvents are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.

    Hydrolysis Product: 3-Cyano-5-(trifluoromethoxy)benzoic acid.

    Coupling Products: Complex organic molecules with new carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

3-Cyano-5-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyano-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H3ClF3NO2

Molekulargewicht

249.57 g/mol

IUPAC-Name

3-cyano-5-(trifluoromethoxy)benzoyl chloride

InChI

InChI=1S/C9H3ClF3NO2/c10-8(15)6-1-5(4-14)2-7(3-6)16-9(11,12)13/h1-3H

InChI-Schlüssel

IDJQHHWRIQRXPN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(=O)Cl)OC(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.